molecular formula C15H24N2O B7929695 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7929695
M. Wt: 248.36 g/mol
InChI Key: VGMOOKQYMFPMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl-Ethyl-Amino Group: The benzyl-ethyl-amino group can be introduced via a nucleophilic substitution reaction using benzyl chloride and ethylamine.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reductive amination reaction involving an aldehyde or ketone precursor and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzyl-ethyl-amino-pyrrolidine-carboxylic acid.

    Reduction: Formation of benzyl-ethyl-amino-pyrrolidine-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol
  • 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
  • 2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

Uniqueness

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(12-14-6-4-3-5-7-14)15-8-9-16(13-15)10-11-18/h3-7,15,18H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOOKQYMFPMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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